(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with a phenylsulfonyl group and a chloro substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 5-chloro-2-methyl aniline with a chromene derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-N-(2H-chromen-2-ylidene)aniline: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
2-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline: Lacks the chloro substituent, affecting its reactivity and applications.
Uniqueness
(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine is unique due to the presence of both the chloro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-11-12-17(23)14-19(15)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKWAQGVIGSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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